molecular formula C23H24N2O2 B2729216 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1421504-95-1

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2729216
CAS No.: 1421504-95-1
M. Wt: 360.457
InChI Key: QFGQYGJRLIBFJR-UHFFFAOYSA-N
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Description

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a urea group, and two naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core naphthalene derivatives. One common synthetic route includes the following steps:

  • Formation of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene: This can be achieved through the reduction of naphthalene derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4).

  • Introduction of the Urea Group: The urea group can be introduced by reacting the hydroxylated tetrahydronaphthalene with isocyanates or urea derivatives under controlled conditions.

  • Coupling with Naphthalen-1-ylmethyl Group: The final step involves the coupling of the urea derivative with naphthalen-1-ylmethyl group using reagents like carbodiimides or coupling agents such as DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of advanced materials and as an intermediate in the manufacturing of various chemical products.

Mechanism of Action

The mechanism by which 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the urea moiety play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Naphthalene derivatives: These compounds share the naphthalene core structure but differ in functional groups and substituents.

  • Urea derivatives: Compounds containing urea groups with different substituents and structures.

  • Hydroxylated aromatic compounds: Other compounds with hydroxyl groups attached to aromatic rings.

Uniqueness: 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to its combination of hydroxyl, urea, and naphthalene groups, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-22(24-15-20-10-5-9-18-7-3-4-11-21(18)20)25-16-23(27)13-12-17-6-1-2-8-19(17)14-23/h1-11,27H,12-16H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQYGJRLIBFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)NCC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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